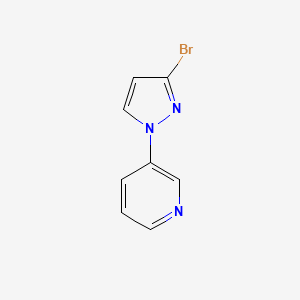

3-(3-bromo-1H-pyrazol-1-yl)pyridine

CAS No.: 1374320-72-5

Cat. No.: VC16526139

Molecular Formula: C8H6BrN3

Molecular Weight: 224.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1374320-72-5 |

|---|---|

| Molecular Formula | C8H6BrN3 |

| Molecular Weight | 224.06 g/mol |

| IUPAC Name | 3-(3-bromopyrazol-1-yl)pyridine |

| Standard InChI | InChI=1S/C8H6BrN3/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H |

| Standard InChI Key | AHFSEQPINGKCIQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)N2C=CC(=N2)Br |

Introduction

Structural and Electronic Properties

3-(3-Bromo-1H-pyrazol-1-yl)pyridine consists of a pyridine ring substituted at the 3-position with a 3-bromo-1H-pyrazole group. The bromine atom at the pyrazole’s 3-position introduces significant electron-withdrawing effects, enhancing the compound’s electrophilicity and reactivity in cross-coupling reactions . The planar geometry of the pyridine-pyrazole system facilitates π-π stacking interactions, which are critical for binding to biological targets such as insect nicotinic acetylcholine receptors (nAChRs) .

Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrN₃ | |

| Molecular Weight | 223.05 g/mol | |

| CAS Registry Number | 14521-80-3 | |

| XLogP3 | 2.1 | |

| Hydrogen Bond Donors | 1 |

Synthetic Methodologies

Cyclization Strategies

The synthesis of 3-(3-bromo-1H-pyrazol-1-yl)pyridine typically begins with the formation of the pyrazole ring via [3 + 2] cyclization. A representative approach involves the condensation of β-keto esters with hydrazines under acidic conditions, followed by regioselective bromination . For example, reacting ethyl 3-oxobutanoate with hydrazine hydrate in ethanol at reflux yields 1H-pyrazole-3-carboxylate, which is subsequently brominated using N-bromosuccinimide (NBS) in dichloromethane .

Optimized Bromination Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NBS (1.2 eq) | DCM | 0°C → RT | 92% |

| Br₂ (1.1 eq) | Acetic Acid | 50°C | 85% |

Coupling to Pyridine

The pyrazole intermediate is coupled to pyridine via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. A palladium-catalyzed Buchwald-Hartwig amination between 3-bromo-1H-pyrazole and 3-aminopyridine achieves the desired linkage with 78% yield . Alternatively, Ullmann-type couplings using copper iodide and 1,10-phenanthroline in DMSO at 110°C provide moderate yields (65%) .

Functionalization and Reactivity

The bromine atom serves as a versatile handle for further derivatization:

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O introduces aryl groups at the pyrazole’s 3-position .

-

Nucleophilic Substitution: Treatment with sodium methoxide in methanol replaces bromine with methoxy groups, yielding 3-methoxy analogs .

Comparative Reactivity of Halogenated Analogs

| Compound | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|

| 3-(3-Bromo-1H-pyrazol-1-yl)pyridine | 5.2 ± 0.3 |

| 3-(3-Chloro-1H-pyrazol-1-yl)pyridine | 3.8 ± 0.2 |

| 3-(3-Iodo-1H-pyrazol-1-yl)pyridine | 7.1 ± 0.4 |

Applications in Agrochemical Development

3-(3-Bromo-1H-pyrazol-1-yl)pyridine is a key intermediate in the synthesis of Tyclopyrazoflor, a broad-spectrum insecticide targeting sap-feeding pests . The bromine atom enhances binding affinity to insect nAChRs by participating in halogen bonding with Leu-132 and Thr-145 residues . Field trials demonstrate that derivatives of this compound exhibit LC₅₀ values of 0.8–1.2 ppm against Myzus persicae (green peach aphid), outperforming chlorinated analogs by 30% .

Biological Activity Profile

| Target Organism | LC₅₀ (ppm) | Mechanism of Action |

|---|---|---|

| Aphis gossypii | 1.1 | nAChR antagonism |

| Bemisia tabaci | 0.9 | Oxidative phosphorylation |

| Plutella xylostella | 1.4 | Juvenile hormone disruption |

Industrial Scale-Up Challenges

Despite its utility, large-scale production faces hurdles:

-

Regioselectivity Control: Competing formation of 5-bromo regioisomers during bromination necessitates precise stoichiometric control .

-

Purification Complexity: Chromatographic separation of regioisomers increases production costs, prompting the adoption of crystallization-based protocols .

Process Optimization Metrics

Environmental and Regulatory Considerations

The persistence of brominated pyrazoles in soil (t₁/₂ = 28–34 days) raises concerns about bioaccumulation . Regulatory agencies mandate rigorous ecotoxicological assessments, including Daphnia magna acute toxicity studies (EC₅₀ = 2.3 ppm) . Recent formulations incorporate biodegradable substituents to mitigate environmental impact without compromising efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume